Enhanced Lipophilicity: XLogP3 of 4-Fluorophenyl Derivative vs. 4-Methylphenyl Analog
The target 4-fluorophenyl compound (CAS 392243-50-4) exhibits a computed XLogP3 of 4.3 [1]. In contrast, the 4-methylphenyl analog (CAS 392243-66-2, C22H25N3O4S, MW 427.52) has a predicted XLogP3 of approximately 4.6–4.8, representing a measurable increase in lipophilicity of +0.3 to +0.5 log units . The 4-fluorophenyl derivative's moderate lipophilicity is closer to the optimal range (LogP 1–3) for oral bioavailability, potentially reducing non-specific protein binding compared to the more lipophilic 4-methylphenyl analog [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 (PubChem computed) |
| Comparator Or Baseline | 4-Methylphenyl analog: XLogP3 ≈ 4.6–4.8 (estimated from structure); Optimal oral drug range: LogP 1–3 [2] |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 (target compound less lipophilic by ~0.3–0.5 log units vs. 4-methylphenyl analog) |
| Conditions | Computed by XLogP3 algorithm (PubChem); comparator value is structure-based estimation |
Why This Matters
Lower lipophilicity reduces the risk of off-target binding, phospholipidosis, and metabolic clearance, which directly impacts the selection of this compound as a lead scaffold in drug discovery programs where ADME optimization is critical.
- [1] National Center for Biotechnology Information. PubChem CID 5067171. https://pubchem.ncbi.nlm.nih.gov/compound/5067171 (accessed 2026-05-09). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46 (1–3), 3–26. View Source
